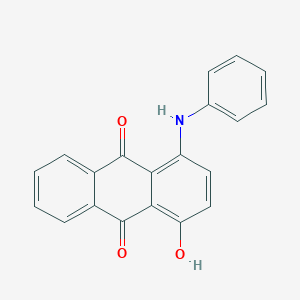

1-Anilino-4-hydroxyanthraquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-anilino-4-hydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO3/c22-16-11-10-15(21-12-6-2-1-3-7-12)17-18(16)20(24)14-9-5-4-8-13(14)19(17)23/h1-11,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQIAQXHADXXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066477 | |

| Record name | 9,10-Anthracenedione, 1-hydroxy-4-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19286-75-0, 12237-62-6 | |

| Record name | Disperse Violet 27 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19286-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1-hydroxy-4-(phenylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019286750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse violet 27 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-hydroxy-4-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-hydroxy-4-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ferrate(4-), hexakis(cyano-C)-, methylated 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]benzenamine copper(2+) salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-anilino-4-hydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXY-4-ANILINOANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN3Q055JL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Chemical Transformations

Direct and Indirect Anilination of Anthraquinone (B42736) Scaffolds

The introduction of the anilino group onto the anthraquinone framework is a pivotal step in the synthesis. This can be achieved through direct condensation with aniline (B41778) or via indirect routes starting from other substituted anthraquinones.

The principal and most direct method for synthesizing 1-anilino-4-hydroxyanthraquinone is the condensation reaction between 1,4-dihydroxyanthraquinone, commonly known as quinizarin (B34044), and aniline. evitachem.comgoogle.com Quinizarin itself is an important intermediate for various dyes and can be produced from the reaction of phthalic anhydride (B1165640) with either p-chlorophenol or hydroquinone. wikipedia.orggoogle.com

The condensation reaction typically involves heating the reactants, often under reflux conditions. evitachem.com A specific example involves reacting 1,4-dihydroxyanthraquinone with 1.46 mol of aniline, which results in a dark violet product with an 83% yield. google.com To optimize the reaction, a mixture of quinizarin and its reduced (leuco) form, 2,3-dihydro-1,4-dihydroxyanthraquinone, can be utilized. google.com The leuco form is preferably used in amounts ranging from 1% to 90% by weight of the total quinizarin mixture. google.com This reaction can also be performed via high-temperature ammonolysis of 1-nitroanthraquinone (B1630840), which allows for controlled conditions and high-purity products. evitachem.com

Table 1: Condensation Reaction of 1,4-Dihydroxyanthraquinone with Aniline

| Reactants | Molar Ratio (Aniline) | Product Yield | Product Appearance | Reference |

|---|---|---|---|---|

| 1,4-Dihydroxyanthraquinone, Aniline | 1.46 mol | 83% | Dark violet solid | google.com |

The efficiency and outcome of the anilination process are significantly influenced by the choice of solvents and catalysts. Polar solvents are commonly employed, with N-methyl-2-pyrrolidone (NMP) being a frequently cited condensation agent. evitachem.comgoogle.comgoogle.com Other solvents such as ethanol (B145695) and methanol (B129727) are also used, particularly for reactions conducted under reflux. evitachem.com The reaction temperature is a critical parameter, typically controlled between 60°C and 160°C, with an optimal range often cited as 85°C to 105°C. google.com

In certain protocols, the reaction is carried out in the presence of boric acid, which can facilitate the reaction. google.comgoogle.com Auxiliary acids, such as hydroxycarboxylic acids, may also be added to the reaction mixture. google.com An indirect route to a related compound, 1-amino-4-hydroxyanthraquinone (B1669015), involves the hydrogenation of 1-nitroanthraquinone in concentrated sulfuric acid using platinum or palladium catalysts. google.com For the synthesis of other substituted aminoanthraquinones, such as from bromaminic acid, a mixture of copper(II) and iron(II) salts can serve as catalysts in an aqueous medium. nih.gov

Table 2: Solvents and Catalysts in Anthraquinone Anilination/Amination

| Starting Material | Reagent | Solvent(s) | Catalyst(s) | Temperature | Reference |

|---|---|---|---|---|---|

| 1,4-Dihydroxyanthraquinone | Aniline | N-Methyl-2-pyrrolidone | Boric Acid (optional) | 85-105°C | google.comgoogle.com |

| 1,4-Dihydroxyanthraquinone | Aniline | Ethanol, Methanol | None specified | Reflux | evitachem.com |

| 1-Nitroanthraquinone | Hydrogen | Sulfuric Acid (85-100%) | Platinum, Palladium | 60-125°C | google.com |

| Bromaminic Acid | Amines | Water | Copper(II) sulfate, Iron(II) sulfate | 90°C | nih.gov |

Derivatization Strategies via Amination and Hydroxylation Routes

Further functionalization of the this compound scaffold or related precursors allows for the synthesis of a diverse library of derivatives. These strategies often target the amino and hydroxyl groups for alkylation or arylation.

The existing amino and hydroxyl groups on the anthraquinone ring can be modified through alkylation and arylation reactions. For instance, the aniline moiety in this compound can undergo electrophilic substitution reactions. evitachem.com A powerful method for arylating the anthraquinone core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction can be used to couple arylboronic acids with halogenated anthraquinones, such as 1-hydroxy-4-iodoanthraquinone, to produce 4-aryl-1-hydroxyanthraquinones. nih.gov

Radical reactions also provide a pathway for functionalization. For example, the anthraquinone nucleus can be activated towards weakly nucleophilic alkyl radicals by converting the starting 1,4-dihydroxyanthraquinone into a boron complex. colab.ws This allows for reactions like radical carboxyethylation to introduce alkyl substituents at the β-position. colab.ws

The Ullmann condensation, or Ullmann-type reaction, is a cornerstone for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds in aromatic systems, making it highly relevant for synthesizing substituted anthraquinones. nih.govwikipedia.org This copper-promoted reaction is particularly useful for synthesizing N-aryl compounds from aryl halides and amines (a variant known as the Goldberg reaction). wikipedia.org

A prominent application is the reaction of bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) with various alkyl or aryl amines. nih.govuniv.kiev.uanih.gov An efficient, modern protocol utilizes elemental copper as a catalyst under microwave irradiation in a phosphate (B84403) buffer, which can significantly shorten reaction times to as little as 2-30 minutes. nih.gov Traditional Ullmann reactions often required stoichiometric copper and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene (B124822) at temperatures exceeding 210°C. wikipedia.org The microwave-assisted method represents a significant advancement, offering a more rapid and efficient synthesis of a wide range of biologically active amino-substituted anthraquinone derivatives. nih.govnih.gov

Advanced Synthetic Approaches

Modern organic synthesis has introduced several advanced methodologies to improve the efficiency, scalability, and environmental footprint of producing this compound and its derivatives.

Microwave-Assisted Synthesis : As mentioned, microwave-assisted Ullmann coupling provides a rapid and efficient route to substituted aminoanthraquinones, dramatically reducing reaction times compared to conventional heating. nih.gov

Continuous-Flow Methods : For industrial-scale production, continuous-flow methods are being implemented. These systems offer enhanced efficiency, scalability, and process control for the synthesis of this compound. evitachem.com

Palladium-Catalyzed Cross-Coupling : The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds, allowing for the introduction of various aryl substituents onto the anthraquinone scaffold with high precision. nih.gov

Diene Synthesis (Diels-Alder Reaction) : An innovative one-pot process involves the diene synthesis between 1,4-naphthoquinone (B94277) and substituted 1,3-butadienes. This reaction can be catalyzed by Mo-V-P heteropoly acids, which act as bifunctional catalysts, promoting both the initial cycloaddition and the subsequent oxidation to the aromatic anthraquinone system. scirp.orgresearchgate.net

Catalytic Hydrogenation : The reduction of nitro-substituted anthraquinones to aminoanthraquinones using catalytic hydrogenation over platinum or palladium offers a valuable indirect route to the amino-hydroxy anthraquinone core structure. google.com

Sonogashira Coupling Reactions and Subsequent Functionalization

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for forming sp²-sp carbon-carbon bonds. wikipedia.orgyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgyoutube.com While direct Sonogashira coupling on this compound is not extensively documented, the synthesis of its alkynyl analogues can be effectively achieved by applying this reaction to a suitable precursor, such as 1-hydroxy-4-iodoanthraquinone.

A mild and convenient method for such a transformation involves the Sonogashira cross-coupling of 1-hydroxy-4-iodoanthraquinone with various terminal alkynes. researchgate.net The reaction is typically carried out using a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), in conjunction with copper(I) iodide (CuI) as a co-catalyst. researchgate.net The presence of an amine base, such as triethylamine (B128534) (Et₃N), and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (Bu₄NBr) in a solvent like N,N-dimethylformamide (DMF) facilitates the reaction at a moderate temperature of 65 °C. researchgate.net This approach allows for the synthesis of a range of 1-alkynyl-4-hydroxyanthraquinones. researchgate.net The resulting alkynyl group can then undergo further functionalization, for instance, through the removal of a silyl (B83357) protecting group (if used) with tetrabutylammonium fluoride (B91410) (TBAF) to yield the terminal alkyne, which serves as a versatile handle for subsequent chemical modifications. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base/Additive | Solvent | Temp. | Product |

| 1-Hydroxy-4-iodoanthraquinone | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N, Bu₄NBr | DMF | 65 °C | 1-Alkynyl-4-hydroxyanthraquinone |

Table 1: Representative conditions for the Sonogashira coupling to synthesize 1-alkynyl-4-hydroxyanthraquinone derivatives. researchgate.net

The introduction of an aniline moiety to form the final this compound analogue could then be envisioned through subsequent reaction steps, potentially involving nucleophilic aromatic substitution on a suitably activated precursor.

Three-Component Reaction (A³-Coupling) for Nitrogen-Substituted Derivatives

Three-component reactions, particularly the A³-coupling (aldehyde-alkyne-amine), offer an efficient and atom-economical route to propargylamines. rsc.orgnih.govresearchgate.net This reaction involves the one-pot combination of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a metal salt, often derived from copper, gold, or ruthenium. researchgate.net The key advantage of this methodology lies in its ability to rapidly construct complex molecules from simple starting materials, with water often being the only byproduct. researchgate.net

While specific applications of the A³-coupling for the direct functionalization of the this compound scaffold are not prevalent in the literature, the principles of this reaction can be applied to synthesize analogues bearing nitrogen-containing side chains. For instance, an aldehyde-functionalized anthraquinone could be reacted with a terminal alkyne and an amine to introduce a propargylamine (B41283) moiety. Alternatively, an anthraquinone derivative bearing a terminal alkyne group, synthesized perhaps via a Sonogashira reaction as described above, could be coupled with an aldehyde and an amine.

The general mechanism of the A³-coupling is believed to involve the formation of an iminium ion from the reaction of the aldehyde and the amine, which is then attacked by a metal-acetylide species generated in situ from the terminal alkyne and the metal catalyst. nih.gov The versatility of the A³-coupling allows for a wide range of aldehydes, alkynes, and amines to be used, offering a powerful strategy for creating libraries of functionalized anthraquinone derivatives. rsc.org

Control over Regioselectivity and Yield in Synthesis of this compound Analogues

In the synthesis of substituted anthraquinone analogues, particularly when multiple reactive sites are present, controlling the regioselectivity of the reaction is paramount to ensure the desired isomer is obtained with a high yield. This is especially critical in cross-coupling reactions like the Sonogashira coupling when applied to di- or poly-halogenated anthraquinone precursors.

The regioselectivity of the Sonogashira coupling on haloarenes is influenced by several factors, including the nature of the halogen (I > Br > Cl), the electronic properties of the substituents on the aromatic ring, and the choice of catalyst and reaction conditions. For instance, in di-iodinated purine (B94841) systems, the regioselectivity of the Sonogashira coupling has been shown to be catalyst-dependent. rsc.org The use of palladium catalysts with monodentate phosphine (B1218219) ligands, such as Pd(PPh₃)₄, can favor reaction at one position, while catalysts with bidentate or electron-rich monodentate ligands can switch the selectivity to another position. rsc.org

A similar level of control can be anticipated in the synthesis of this compound analogues from di-halogenated precursors. The inherent electronic differences between the various positions on the anthraquinone core, further modulated by the presence of the anilino and hydroxyl groups (or their precursors), will dictate the relative reactivity of the C-X bonds. Careful selection of the palladium catalyst, its ligands, the copper co-catalyst, the base, and the reaction temperature would be crucial to direct the coupling to the desired position and maximize the yield of the target analogue. For example, in the Sonogashira coupling of 2,4-dibromoquinolines, the regiochemical outcome of the palladium-catalyzed carbon-carbon bond formation has been a subject of detailed investigation, highlighting the subtleties and importance of structural assignment. nih.gov These findings underscore the necessity for rigorous optimization and characterization when developing synthetic routes to regiochemically pure anthraquinone derivatives.

Iii. Advanced Spectroscopic and Structural Characterization

Electronic Absorption and Emission Spectroscopy

The vibrant color of 1-anilino-4-hydroxyanthraquinone is a direct consequence of its chromophoric structure, which is readily analyzed using UV-Visible spectroscopy. The spectrum is dominated by a strong absorption band in the visible region, with a maximum absorption wavelength (λmax) between 550 and 590 nm in nonpolar solvents, which corresponds to its violet hue. evitachem.comtiiips.com This primary absorption is attributed to π→π* electronic transitions within the extended conjugated system of the anthraquinone (B42736) core. evitachem.comnih.gov

The presence of the anilino (-NHC₆H₅) and hydroxyl (-OH) groups as powerful auxochromes is fundamental to the compound's color. evitachem.com These substituents extend the π-conjugation of the anthraquinone skeleton, causing a bathochromic shift (a shift to longer wavelengths) of the absorption bands into the visible spectrum. evitachem.comnih.gov The environment, particularly the polarity of the solvent, significantly influences the spectrum. A hypsochromic shift (a shift to shorter wavelengths) of 10–15 nm is observed when moving to a polar solvent like ethanol (B145695), which is indicative of reduced n→π* contributions in the more polar environment. evitachem.com In general, the UV/vis spectra of anthraquinone derivatives show multiple π→π* absorption bands in the 220–350 nm range and a characteristic n→π* absorption band at longer wavelengths, typically near 400 nm. nih.gov

| Parameter | Value | Solvent Condition | Attributed Transition | Reference |

|---|---|---|---|---|

| λmax | 550–590 nm | Nonpolar | π→π | evitachem.comtiiips.com |

| Hypsochromic Shift | 10–15 nm | Ethanol (Polar) | Reduced n→π | evitachem.com |

Despite its strong absorption in the visible spectrum, this compound is reported to exhibit very weak or no fluorescence. tiiips.com This behavior is common among hydroxyanthraquinone derivatives and is often linked to efficient non-radiative decay pathways from the excited state. One such critical pathway is Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net

In molecules containing a hydroxyl group ortho to a carbonyl group, as in this compound, electronic excitation can trigger an ultrafast transfer of the hydroxyl proton to the carbonyl oxygen. researchgate.net This creates a transient tautomeric species that rapidly returns to the ground state, dissipating the absorbed energy as heat rather than light. This ESIPT process is often "barrierless" and competes effectively with fluorescence emission. researchgate.net The O-H vibration of the hydroxyl group is strongly coupled with this relaxation process, facilitating rapid internal conversion to the ground state. researchgate.net The specific molecular environment can influence these properties; for instance, interactions that block the proton transfer can potentially enhance fluorescence, though this is not the typical behavior for this compound in solution. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for mapping the specific chemical environments of hydrogen atoms within the molecule. For this compound, the spectrum reveals distinct signals for the protons on the anthraquinone core, the anilino ring, and the hydroxyl and amino groups.

In a deuterated solvent like DMSO-d₆, the hydroxyl proton (-OH) signal is expected to appear significantly downfield, around δ 12.86 ppm, as a sharp singlet. photonics.ru This pronounced downfield shift is characteristic of a strong intramolecular hydrogen bond between the hydroxyl proton and the adjacent carbonyl oxygen at position 9. The protons on the anthraquinone skeleton and the aniline (B41778) ring resonate in the aromatic region, typically between δ 6.90 and δ 8.20 ppm. photonics.ru For instance, in a closely related structure, the protons adjacent to the hydroxyl and amino groups (H-3 and H-2) appear upfield, while the protons on the unsubstituted benzene (B151609) ring of the anthraquinone core (H-5, H-8, H-6, H-7) appear further downfield. photonics.ru The addition of certain reagents can cause significant shifts; for example, adding a cyanide salt can cause large upfield shifts for the H-3 and H-4 protons and a downfield shift for the NH proton signal. photonics.ru

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| -OH | ~12.86 | s (singlet) | photonics.ru |

| H-5 | ~8.17 | dd (doublet of doublets) | photonics.ru |

| H-8 | ~8.12 | dd (doublet of doublets) | photonics.ru |

| H-6 | ~7.88 | td (triplet of doublets) | photonics.ru |

| H-7 | ~7.83 | td (triplet of doublets) | photonics.ru |

| Note: Data based on a closely related 1-amino-4-hydroxyanthraquinone (B1669015) structure to illustrate typical shifts. photonics.ru |

Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of the molecule. While specific, fully assigned experimental data for this compound is not detailed in the provided sources, the expected chemical shifts can be inferred from the known behavior of anthraquinone derivatives. The spectrum would be characterized by signals in several distinct regions:

Carbonyl Carbons (C=O): The two carbonyl carbons (C9 and C10) would appear far downfield, typically in the range of δ 180-190 ppm. The C9 carbonyl, being hydrogen-bonded to the C4-hydroxyl group, may show a different chemical shift compared to the C10 carbonyl.

Aromatic Carbons (C-O, C-N): The carbons directly attached to the oxygen (C4) and nitrogen (C1) atoms would be shifted significantly downfield within the aromatic region, influenced by the high electronegativity of these heteroatoms.

Other Aromatic Carbons: The remaining aromatic carbons of the anthraquinone core and the anilino ring would resonate in the typical aromatic region of δ 110-140 ppm.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the compound's exact molecular weight and to gain insight into its structure through analysis of its fragmentation patterns. Electron ionization (EI) mass spectrometry of this compound yields a prominent molecular ion ([M]⁺) peak at a mass-to-charge ratio (m/z) of 315.3, which confirms its molecular formula of C₂₀H₁₃NO₃. evitachem.com

The fragmentation pattern provides further structural confirmation:

A fragment ion at m/z 298.3 corresponds to the loss of a hydroxyl radical (•OH). evitachem.com

Cleavage of the C-N bond between the anthraquinone core and the aniline ring results in a fragment at m/z 93.1, corresponding to the anilinium ion. evitachem.com

Other significant fragments at m/z 223 and 180 are characteristic ions derived from the anthraquinone core itself. evitachem.com

Modern soft ionization techniques, such as electrospray ionization (ESI), can provide mass data for various adducts of the molecule. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for these adducts.

| Ion/Fragment | m/z (Mass-to-Charge Ratio) | Technique | Interpretation | Reference |

|---|---|---|---|---|

| [M]⁺ | 315.3 | EI-MS | Molecular Ion | evitachem.com |

| [M-OH]⁺ | 298.3 | EI-MS | Loss of hydroxyl group | evitachem.com |

| [C₆H₅NH₂]⁺ | 93.1 | EI-MS | Anilinium ion from C-N cleavage | evitachem.com |

| [M+H]⁺ | 316.09682 (Predicted) | ESI-MS | Protonated Molecule | uni.lu |

| [M+Na]⁺ | 338.07876 (Predicted) | ESI-MS | Sodium Adduct | uni.lu |

Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state.

While specific crystal data for this compound is not widely published, related studies on anthraquinone derivatives demonstrate the power of single crystal X-ray diffraction. researchgate.net For instance, the analysis of an anthraquinone-based antimicrobial dye revealed a monoclinic crystal system with the space group P2₁/n. researchgate.net Such analyses provide precise bond lengths, bond angles, and information about intermolecular interactions, including hydrogen bonding. researchgate.netnih.gov

The structural parameters obtained from X-ray diffraction can be correlated with spectroscopic data. For example, the short distances between the hydrogen atom of the hydroxyl or amino group and the oxygen atom of the quinone, as determined by X-ray crystallography, would confirm the presence of strong intramolecular hydrogen bonds. nih.gov These hydrogen bonds are also observable in vibrational spectroscopy. nih.gov

Vibrational Spectroscopy Applications

Infrared spectroscopy is a key technique for identifying functional groups and studying non-covalent interactions within a molecule.

The IR spectrum of this compound displays characteristic absorption bands that correspond to its functional groups. The presence of strong intramolecular hydrogen bonds significantly influences the position and shape of these bands. nih.gov The formation of a hydrogen bond typically leads to a red shift (a shift to lower frequency) of the X-H stretching frequency. nih.gov

In the case of this compound, the intramolecular hydrogen bonding between the hydroxyl and/or amino protons and the carbonyl oxygens of the anthraquinone core is a dominant feature. This is evidenced by the deshielded protons observed in NMR spectroscopy, with the OH proton appearing at approximately 12.05 ppm and the NH proton at 9.85 ppm, confirming strong hydrogen bonding. evitachem.com Vibrational spectroscopy studies, such as IR and Raman, are invaluable for directly probing the strength of these hydrogen bonds. researchgate.net

Iv. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the molecular properties of anthraquinone (B42736) derivatives. These methods allow for a detailed exploration of the electronic structure and its influence on the chemical behavior of 1-anilino-4-hydroxyanthraquinone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A common approach involves the use of functionals like B3LYP combined with a basis set such as 6-31G(d,p) to perform geometry optimization. researchgate.netresearchgate.netinpressco.com This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, its minimum energy conformation. The optimization provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Anthraquinone Core (Illustrative) Note: This table provides illustrative data for a similar anthraquinone system, as specific experimental or published computational data for this compound is not readily available. The parameters are based on DFT calculations.

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | ~1.23 Å |

| C-C (aromatic) | ~1.39 - 1.42 Å | |

| C-N | ~1.37 Å | |

| C-O (hydroxyl) | ~1.35 Å | |

| Bond Angle | C-C-C (ring) | ~119° - 121° |

| O=C-C | ~120° | |

| Dihedral Angle | Phenyl Ring Twist | Variable |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. researchgate.netirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests that the molecule is more easily excitable and more reactive.

In this compound, the HOMO is typically localized on the electron-donating anilino and hydroxyl-substituted ring, while the LUMO is predominantly distributed over the electron-accepting anthraquinone core. researchgate.net This spatial separation of the FMOs is indicative of a significant intramolecular charge transfer (ICT) character upon electronic excitation. This ICT from the donor moieties (anilino and hydroxyl groups) to the acceptor quinone system is responsible for the molecule's characteristic color. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for an Anthraquinone Derivative Note: These values are representative and derived from DFT calculations on similar anthraquinone systems.

| Orbital | Energy (eV) |

| EHOMO | -5.91 |

| ELUMO | -3.08 |

| Energy Gap (ΔE) | 2.83 |

Fukui functions are chemical reactivity descriptors derived from DFT that help in identifying the most electrophilic and nucleophilic sites within a molecule. irjweb.com These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This analysis can predict which atoms are most susceptible to nucleophilic or electrophilic attack.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). For this compound, the MEP map would show a high negative potential around the carbonyl oxygens and the hydroxyl oxygen, making them key sites for electrophilic interactions. researchgate.netresearchgate.net The hydrogen atoms of the anilino and hydroxyl groups would exhibit a positive potential.

Tautomerism and Isomerism Studies

This compound is capable of existing in different tautomeric forms due to the presence of both hydroxyl and amino functional groups adjacent to carbonyl groups. Computational studies are essential for evaluating the relative stabilities of these tautomers and the energy barriers for their interconversion.

Theoretical investigations on closely related molecules, such as 1-amino-4-phenylamino-9,10-anthraquinone, have demonstrated the presence of both keto-enol and amino-imine tautomerism. researchgate.net The nominal structure, this compound, is the keto form. Prototropic shifts can lead to the formation of several other tautomers.

Keto-Enol Tautomerism: Involves the migration of a proton from the hydroxyl group to an adjacent carbonyl oxygen, forming an enol tautomer.

Amino-Imine Tautomerism: Involves the migration of a proton from the anilino group to a carbonyl oxygen, resulting in an imine tautomer.

Computational modeling, using methods like DFT (e.g., B3LYP/def2TZV), allows for the calculation of the relative energies of these different tautomeric structures. researchgate.net Studies on analogous compounds consistently show that the 9,10-anthraquinone form (the standard keto form) is energetically the most stable compared to other tautomers like the 1,10-anthraquinone or 1,4-anthraquinone (B1204791) isomers. researchgate.netresearchgate.net The keto-form of 1-amino-4-phenylamino-9,10-anthraquinone, for instance, is reported to be energetically more favorable than its enol form and other isomers. researchgate.net

Beyond determining the relative stability of tautomers, computational chemistry can model the transition states that connect them. The energy difference between a tautomer and its corresponding transition state is the activation energy or activation enthalpy (ΔH‡), which represents the energy barrier for the tautomeric transformation.

For the related 1-amino-4-phenylamino-9,10-anthraquinone, quantum-chemical modeling has been used to calculate the activation enthalpies for these interconversions. researchgate.net By identifying the transition state structures for proton transfer, the energy barriers for the keto-enol and amino-imine shifts can be quantified. These calculations provide insight into the kinetics of the tautomerization process, indicating how readily one form can convert into another under given conditions. The calculation involves finding the transition states for hydrogen transfer and confirming the reaction path connects the initial and final tautomeric states. researchgate.net

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are computational techniques used to predict how a small molecule (ligand) like this compound might interact with a large biological molecule, such as a protein or DNA. These simulations are crucial for understanding the potential biological activity of the compound.

Ligand-Protein Interaction Profiling (e.g., DNA, enzyme active sites)

While specific molecular docking studies on this compound are not extensively documented in the reviewed literature, the interactions of similar anthraquinone and anilino-containing compounds with DNA and enzyme active sites have been investigated, providing a basis for predicting its behavior.

Interaction with DNA: Anthraquinone derivatives are known to interact with DNA, often through intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. This interaction is a key mechanism for the cytotoxic effects of some anticancer drugs. nih.gov For instance, studies on 1,4-bis(2-amino-ethylamino)anthraquinone-amino acid conjugates have demonstrated their DNA binding capabilities. nih.gov The planar structure of this compound suggests it could also intercalate into DNA. The anilino and hydroxyl substituents would likely influence the binding affinity and specificity.

Interaction with Enzyme Active Sites: The structure of this compound suggests it could be an inhibitor of various enzymes. The active site of an enzyme is the region where substrate molecules bind and undergo a chemical reaction. khanacademy.org The specific shape, size, and chemical properties of the active site, determined by its amino acid residues, are what make an enzyme specific for its substrate. khanacademy.org

Molecular docking studies on other anthraquinone derivatives have shown their potential to inhibit enzymes like tyrosinase. nih.gov These studies revealed that anthraquinones can bind to amino acid residues in the active site through hydrogen bonds, hydrophobic interactions, and electrostatic forces, leading to conformational changes in the enzyme and preventing the substrate from binding. nih.gov Similarly, anilino-1,4-naphthoquinones, which share structural similarities with the target compound, have been shown to interact with catalytic histidine residues in the active site of tyrosinase. researchgate.net The anilino group in this compound could potentially form key interactions within an enzyme's active site. researchgate.net

For example, molecular docking studies of 4-anilino quinazoline (B50416) derivatives with the epidermal growth factor receptor (EGFR) tyrosine kinase have shown significant binding affinities, highlighting the importance of the anilino moiety in ligand-protein interactions. nih.gov

Table 1: Predicted Interaction Profile of this compound with Biological Targets (Based on Analogous Compounds)

| Biological Target | Predicted Mode of Interaction | Key Interacting Moieties | Potential Effect |

| DNA | Intercalation between base pairs | Planar anthraquinone core | Disruption of DNA replication and transcription |

| Tyrosinase | Binding to the active site | Anilino group, hydroxyl group, quinone carbonyls | Inhibition of melanin (B1238610) synthesis |

| EGFR Tyrosine Kinase | Binding to the ATP-binding site | Anilino group, anthraquinone core | Inhibition of cell signaling pathways |

Prediction of Binding Modes and Affinities

The prediction of binding modes and affinities through computational methods provides a quantitative measure of how strongly a ligand binds to a target and the specific orientation it adopts.

Binding Modes: The binding mode describes the precise orientation and conformation of the ligand within the binding site. For this compound, it is predicted that the planar anthraquinone ring would form π-π stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, tryptophan) in an enzyme's active site. The hydroxyl and anilino groups are capable of forming hydrogen bonds with polar amino acid residues (such as serine, threonine, asparagine, glutamine) or the protein backbone. The carbonyl groups of the quinone can also act as hydrogen bond acceptors.

In the case of DNA intercalation, the anilino group would likely reside in one of the grooves of the DNA, potentially forming specific hydrogen bonds with the DNA bases, which could contribute to sequence-selective binding.

Binding Affinities: Binding affinity is typically quantified by the binding energy (often expressed in kcal/mol), where a more negative value indicates a stronger interaction. While specific binding energy calculations for this compound are not available, studies on analogous compounds provide an estimate. For example, docking of 4-anilino quinazoline derivatives with EGFR tyrosine kinase yielded binding energies ranging from -6.74 to -7.46 kcal/mol. nih.gov It is plausible that this compound would exhibit similar binding affinities with relevant biological targets.

Table 2: Predicted Binding Characteristics of this compound (Hypothetical)

| Parameter | Predicted Value/Characteristic | Rationale based on Analogous Compounds |

| Binding Energy (Enzyme) | -6.0 to -8.0 kcal/mol | Similar to values reported for anilino-quinazoline inhibitors of tyrosine kinases. nih.gov |

| Primary Interactions | π-π stacking, Hydrogen bonding | Common for aromatic, functionalized ligands in protein active sites. nih.govresearchgate.net |

| Key Residue Interactions | Aromatic (Phe, Tyr, Trp), Polar (Ser, Thr, Asn, Gln), Acidic/Basic (Asp, Glu, Lys, Arg) | Based on general principles of protein-ligand interactions and studies with related inhibitors. nih.govresearchgate.net |

Photophysical Pathway Modeling

Theoretical modeling of photophysical pathways helps in understanding the behavior of a molecule upon absorption of light, including processes like fluorescence and intramolecular proton transfer.

Theoretical Treatment of Excited State Intramolecular Proton Transfer (ESIPT)

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within the same molecule in its electronically excited state. This phenomenon is of interest for applications in molecular switches, sensors, and light-emitting diodes.

For this compound, the presence of a hydroxyl group (proton donor) and a nearby carbonyl group (proton acceptor) within the same molecule creates the potential for an intramolecular hydrogen bond and subsequent ESIPT. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the carbonyl group can increase, facilitating the transfer of the proton.

Theoretical studies on related hydroxyanthraquinones have provided insights into the ESIPT mechanism. For example, time-dependent density functional theory (TDDFT) calculations have been used to study the ESIPT dynamics in various anthraquinone derivatives. elsevier.com These studies show that for some derivatives, the ESIPT process is "barrierless" and exothermic in the excited state, leading to emission from the proton-transferred tautomer. elsevier.com The presence of an intramolecular hydrogen bond is crucial for this process, and its strengthening in the excited state facilitates the proton transfer. elsevier.com

Non-Linear Optical Properties Prediction

Non-linear optical (NLO) materials have applications in technologies like optical switching, data storage, and frequency conversion. The NLO response of a molecule is related to its ability to alter the properties of light passing through it.

Theoretical calculations, particularly using density functional theory (DFT), are employed to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. For anthraquinone derivatives, the presence of electron-donating groups (like the anilino and hydroxyl groups in this compound) and electron-withdrawing groups (the carbonyls) creates a "push-pull" system that can enhance the NLO response.

Studies on 1,4-diamino-9,10-anthraquinone have shown that it exhibits NLO behavior, and its first hyperpolarizability has been evaluated using quantum chemical calculations. nih.gov The anilino group in this compound, being a strong electron donor, is expected to contribute significantly to its NLO properties.

Table 3: Predicted Photophysical and Non-Linear Optical Properties of this compound

| Property | Predicted Characteristic | Theoretical Basis |

| ESIPT Potential | High | Presence of intramolecular hydrogen bond between hydroxyl and carbonyl groups. elsevier.com |

| First Hyperpolarizability (β) | Significant | "Push-pull" electronic structure with anilino (donor) and carbonyl (acceptor) groups. nih.gov |

| Third-Order NLO Susceptibility (χ(3)) | Potentially large | Extended π-conjugated system of the anthraquinone core. |

V. Chemical Reactivity and Reaction Mechanism Studies

Mechanistic Pathways of Anilination and Hydroxylation

The synthesis of 1-anilino-4-hydroxyanthraquinone and related derivatives often involves nucleophilic substitution reactions on a substituted anthraquinone (B42736) core. While specific mechanistic studies for the direct synthesis of this compound are not extensively detailed in the provided results, the synthesis of analogous compounds provides insight. For instance, the Suzuki-Miyaura reaction has been successfully employed to synthesize aryl-substituted 1-hydroxyanthraquinones. nih.gov In a model reaction, 1-hydroxy-4-iodo-9,10-anthraquinone was reacted with 3,4,5-trimethoxyphenylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4) and a base (NaHCO3). nih.gov This suggests that the anilino and hydroxyl groups can be introduced through a series of reactions involving precursors with suitable leaving groups, such as halides.

The anilination step likely proceeds via a nucleophilic aromatic substitution mechanism, where the aniline (B41778) nitrogen attacks an electrophilic carbon on the anthraquinone ring. The presence of activating groups on the anthraquinone core or the aniline can facilitate this reaction. Similarly, hydroxylation can be achieved through various methods, including nucleophilic substitution of a leaving group or through rearrangement reactions of suitable precursors. The precise mechanistic pathway will be highly dependent on the specific starting materials and reaction conditions employed.

Role of Substituents on Reaction Kinetics and Selectivity

Substituents on both the anthraquinone and aniline moieties play a crucial role in modulating the kinetics and selectivity of reactions involving this compound. The electronic nature of these substituents can significantly influence the reactivity of the molecule.

For instance, in the synthesis of substituted 1-hydroxyanthraquinones, the position of aryl substituents has a profound impact on their cytotoxic activity, indicating that the substituent placement affects how the molecule interacts with biological targets. nih.gov Studies on 4-anilino-5-fluoroquinazolines, a related heterocyclic system, have shown that electron-withdrawing groups on the aniline ring increase the acidity of the N-H proton, leading to stronger hydrogen bonding. nih.gov This increased acidity can, in turn, affect the kinetics of reactions involving this proton.

The following table summarizes the observed effects of substituents on the NMR chemical shifts and coupling constants in a series of 10-substituted quinazolines, which provides a model for understanding how substituents on the aniline ring of this compound might influence its properties. nih.gov

| Substituent (R¹) | 1H NMR δ (ppm) in CDCl₃ | 1hJNH,F (Hz) in CDCl₃ |

| OMe | 9.49 | 18.2 |

| Me | 9.56 | 18.4 |

| H | 9.61 | 18.6 |

| F | 9.64 | 19.0 |

| Cl | 9.69 | 19.3 |

| Br | 9.71 | 19.4 |

| CN | 9.94 | 20.4 |

| NO₂ | 10.09 | 20.8 |

This data illustrates a clear trend where more electron-withdrawing substituents lead to a downfield shift of the NH proton and an increase in the coupling constant, indicating a stronger intramolecular hydrogen bond. nih.gov This modulation of the electronic environment by substituents directly impacts the molecule's reactivity.

Intermolecular and Intramolecular Hydrogen Bonding Effects on Reactivity

Hydrogen bonding, both within the molecule (intramolecular) and with surrounding molecules (intermolecular), is a critical determinant of the chemical reactivity of this compound. The presence of both a hydroxyl (-OH) and an anilino (-NH) group allows for the formation of strong intramolecular hydrogen bonds with the adjacent carbonyl oxygen atoms of the anthraquinone core.

These intramolecular hydrogen bonds can significantly influence the molecule's properties. For example, they can reduce the acidity of the O-H and N-H groups, making them less likely to participate in intermolecular hydrogen bonding. rsc.org The strength of these intramolecular hydrogen bonds can be modified by steric and inductive effects of other substituents. mdpi.com In related hydroxyanthraquinone systems, the presence of intramolecular hydrogen bonds is evident in NMR spectra, with downfield shifts of the involved protons, and in IR spectra, with a shift of the X-H stretching frequency to lower energy. mdpi.com

The competition between intramolecular and intermolecular forces is a delicate balance that governs the behavior of such molecules in different environments. mdpi.com For instance, in a nonpolar solvent, intramolecular hydrogen bonds are likely to dominate, while in a polar, hydrogen-bonding solvent, intermolecular interactions with the solvent molecules become more significant. nih.gov This interplay affects the molecule's conformation and, consequently, its reactivity in various chemical processes.

Photochemical Reactivities and Photoreduction/Photooxidation Processes

Anthraquinone derivatives are well-known for their photochemical activity, and this compound is no exception. Upon absorption of light, these molecules can be promoted to an excited state, initiating a variety of photochemical reactions.

A key process in the photochemistry of many quinones is photoreduction, where the excited quinone is reduced to a semiquinone radical. unito.it Density functional theory (DFT) calculations on anthraquinone-2-sulphonate (AQ2S), a related compound, show that the triplet excited state has a significant amount of spin density localized on the carbonyl groups, which accounts for its oxidizing character and its tendency to be reduced. unito.it This suggests that the carbonyl groups of this compound are likely sites of photochemical activity.

The presence of hydroxyl and anilino groups can further influence the photochemical pathways. For example, excited-state intramolecular proton transfer (ESIPT) is a known phenomenon in hydroxyanthraquinones, where a proton is transferred from the hydroxyl group to the carbonyl oxygen in the excited state. researchgate.net This process can be facilitated by the strengthening of the intramolecular hydrogen bond in the excited state. researchgate.net The efficiency of such processes can be sensitive to the solvent environment. researchgate.net

Vi. Structure Activity Relationship Sar Studies in Derivatives

Design Principles for Modifying 1-Anilino-4-hydroxyanthraquinone Core Structure

The modification of the this compound scaffold is guided by several key design principles aimed at enhancing its interaction with biological targets and modulating its physicochemical properties. The core structure itself presents multiple avenues for chemical alteration.

The Anthraquinone (B42736) Core: This planar, polycyclic aromatic system is a primary site for modification. It is known to be a privileged scaffold in drug discovery, particularly for compounds that interact with DNA and certain enzymes. nih.gov Design strategies often focus on maintaining this core's ability to intercalate into DNA or bind to enzyme active sites while introducing substituents to improve target specificity and potency. nih.govnih.gov

The Anilino and Hydroxyl Groups: The electron-donating anilino group and the dual electron-donating/withdrawing hydroxyl group create a "push-pull" electronic system within the molecule. evitachem.com Modifications often target these groups or their positions to fine-tune the electronic properties, which can affect reactivity, binding affinity, and spectroscopic characteristics.

Bioisosteric Replacement: Another principle involves replacing existing functional groups with other groups that have similar physical or chemical properties (bioisosteres). This can lead to derivatives with retained or enhanced activity.

The overarching goal is to systematically alter the molecule to map out the chemical space and identify the structural features that are essential for a specific function, be it anticancer activity or enzyme inhibition. nih.govrsc.org

Impact of Substituent Nature and Position on Chemical Functionality

The nature and position of substituents on the this compound framework have a profound impact on its chemical and biological functions. SAR studies have revealed that even minor changes can lead to significant differences in activity.

The anilino and hydroxyl groups are critical for the molecule's inherent properties. The anilino group acts as an electron-donating group, which influences the molecule's highest occupied molecular orbital (HOMO) energy. evitachem.com The hydroxyl group contributes to both electron donation and withdrawal, establishing a push-pull conjugation system. evitachem.com

Studies on various anthraquinone derivatives have demonstrated clear SAR trends:

Position of Substituents: The placement of substituents is crucial. For example, in a study of 1-hydroxyanthraquinones, compounds with an aryl substituent at the C-4 position showed increased potency compared to those with the same substituent at other positions. nih.gov

Nature of Substituents: The type of functional group introduced significantly alters activity. The introduction of aryl groups can enhance cytotoxicity against cancer cell lines. nih.gov In the context of enzyme inhibition, modifications to the anilino ring are particularly important. For instance, adding sulfonate or carboxyl groups can dramatically change the inhibitory potency and selectivity of anthraquinone derivatives against enzymes like ectonucleoside triphosphate diphosphohydrolases (NTPDases). frontiersin.orgfrontiersin.org

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent modulates the electronic distribution across the anthraquinone core, which can affect its redox properties and ability to interact with biological macromolecules. evitachem.com

Steric Factors: The size and shape of substituents can influence how the molecule fits into a binding pocket of a target protein, affecting its inhibitory activity.

These findings highlight the sensitivity of the anthraquinone scaffold to substitution, allowing for the fine-tuning of its properties for specific applications.

Development of Libraries of Anthraquinone Derivatives for Targeted Research

To systematically explore the SAR of the this compound scaffold, researchers often synthesize libraries of related compounds. This approach allows for the efficient evaluation of numerous structural variations and the identification of key structural motifs responsible for a desired activity.

A common strategy for library development involves starting with a common precursor, such as 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromaminic acid), and reacting it with a diverse collection of aniline (B41778) or other amine derivatives. frontiersin.orgfrontiersin.org This method, often facilitated by techniques like microwave-assisted synthesis, can rapidly generate a large number of analogs with variations primarily on the anilino side chain. frontiersin.org

For example, a library of 48 anthraquinone derivatives was synthesized to investigate their potential as NTPDase inhibitors. frontiersin.orgfrontiersin.org This library included compounds with a wide range of substituents on the aniline ring, such as:

Carboxylic acids

Sulfonic acids

Halogens (e.g., chlorine, fluorine)

Alkyl and methoxy (B1213986) groups

Heterocyclic moieties

By screening these libraries against specific biological targets, researchers can gather extensive SAR data, identifying compounds with high potency and selectivity. This targeted approach accelerates the drug discovery process, moving from a general scaffold to optimized lead compounds. frontiersin.org

Correlation between Structural Features and Observed Effects

The ultimate goal of SAR studies is to establish clear correlations between specific structural features and the observed biological or chemical effects. For derivatives of this compound, several such correlations have been established.

In the context of anticancer activity, the planar anthraquinone core is often correlated with the ability to intercalate with DNA, a mechanism shared by clinically used anticancer drugs like doxorubicin. nih.govnih.gov The presence and position of hydroxyl groups can also be critical. For example, the hydroxyl group at C-1 is capable of forming hydrogen bonds with amino acid residues in the active site of enzymes like topoisomerase, enhancing binding and inhibitory activity. nih.gov

Research on NTPDase inhibitors has yielded highly specific SAR data. For instance, a study on a library of anthraquinone derivatives revealed distinct structural requirements for inhibiting different enzyme subtypes. frontiersin.orgfrontiersin.org

| Substituent on Anilino Ring | Position of Substituent | Observed Effect |

|---|---|---|

| -COOH (Carboxyl) | meta (3-position) | Potent and selective inhibition of NTPDase3 |

| -SO3H (Sulfonic acid) | meta (3-position) | Moderate, non-selective inhibition |

| -Cl (Chloro) | ortho (2-position) | Potent inhibition of NTPDase2 |

| -CH3 (Methyl) | ortho (2-position) | Increased potency for NTPDase2 inhibition compared to unsubstituted aniline |

| -OCH3 (Methoxy) | para (4-position) | Weak or no inhibitory activity |

This data clearly demonstrates a direct correlation: small, electron-withdrawing, or lipophilic groups at the ortho-position of the aniline ring tend to favor NTPDase2 inhibition, while acidic groups at the meta-position are crucial for potent and selective NTPDase3 inhibition. frontiersin.org Such detailed correlations are invaluable for the rational design of next-generation derivatives with highly specific and targeted effects.

Vii. Molecular Interactions and Complexation Chemistry

Metal Chelation and Complex Formation

The presence of the peri-hydroxy and carbonyl groups, along with the anilino nitrogen, provides potential coordination sites for metal ions. This chelation ability is a significant aspect of the chemistry of hydroxyanthraquinones.

The formation of metal complexes with anthraquinone (B42736) derivatives is often studied using spectrophotometric and electrochemical methods. These techniques provide valuable insights into the stoichiometry, stability, and electronic properties of the resulting complexes.

For analogous compounds like 1-amino-4-hydroxyanthraquinone (B1669015), spectrophotometric studies have been employed to investigate complexation equilibria. For instance, the complexation with iron(III) has been characterized, revealing the formation of a specific Fe(AMHA) complex at a pH of 2.5, which exhibits a maximum absorbance at 640 nm. nih.gov Similarly, studies on other novel anthraquinone derivatives with copper (Cu²⁺) and iron (Fe³⁺) ions have utilized UV-Vis and NMR spectroscopy to determine the stoichiometry of the complexes. nih.gov For example, a 1:2 metal-chelator stoichiometry was found for a Cu(II) complex, while a 1:3 stoichiometry was observed for an Fe(III) complex in DMSO. nih.gov These studies demonstrate that complex formation occurs through interactions with the oxygen atoms of the hydroxy and carbonyl groups. nih.gov

Electrochemical studies, particularly cyclic voltammetry, reveal significant changes in the redox properties of the anthraquinone core upon metal binding. Studies on a copper(II) complex of 1-amino-4-hydroxy-9,10-anthraquinone showed that the electrochemical properties of the ligand are substantially modified when bound to the metal ion. rsc.org This alteration in redox behavior is a critical factor in the potential biological applications of these metal-anthraquinone complexes. rsc.org

Table 1: Spectroscopic and Stoichiometric Data for Anthraquinone-Metal Complexes

| Anthraquinone Derivative | Metal Ion | Technique | Stoichiometry (Metal:Ligand) | Key Findings |

|---|---|---|---|---|

| 1-Amino-4-hydroxyanthraquinone (AMHA) | Iron(III) | Spectrophotometry | 1:1 (Fe:AMHA) | Complex formation at pH 2.5 with λmax at 640 nm. nih.gov |

| 3-(hydroxymethyl)naphto[2,3-h]cinnoline-4,7,12(1H)-trione | Copper(II) | NMR, UV-Vis | 1:2 | Chelation occurs via the chelate center containing the OH-group. nih.gov |

| 3-(hydroxymethyl)naphto[2,3-h]cinnoline-4,7,12(1H)-trione | Iron(III) | NMR, UV-Vis | 1:3 | Chelation occurs via the chelate center containing the OH-group. nih.gov |

The formation of metal complexes can influence the tautomeric equilibrium of the ligand. For hydroxyanthraquinones, there is a possibility of tautomerism involving the quinone and phenol (B47542) groups. The electronic absorption spectra of metal complexes with related compounds like 1,4-dihydroxy-9,10-anthraquinone (quinizarin) are dependent on the ligand's state, including its degree of ionization and the predominant tautomeric form. researchgate.net

Complexes can exhibit either 9,10-anthraquinoid or 1,10-anthraquinoid structures. researchgate.net Research indicates that complexes with nonionized ligands tend to adopt the 9,10-anthraquinoid structure. Conversely, when the ligand is ionized upon complexation, both 9,10- and 1,10-quinoid structures can be formed. researchgate.net The specific structure adopted depends on the metal ion and the reaction conditions. For many monometal complexes of quinizarin (B34044), the 1,10-anthraquinoid structure is favored, whereas bimetallic complexes often exhibit the 9,10-anthraquinoid form. researchgate.net This shift in tautomeric form upon metal binding is a crucial determinant of the electronic properties and, consequently, the color and reactivity of the resulting complex.

Intermolecular Interactions with Organic Molecules

Beyond metal chelation, 1-anilino-4-hydroxyanthraquinone can participate in various non-covalent intermolecular interactions with other organic molecules. These forces, though weaker than covalent bonds, are critical in determining the compound's physical properties and its behavior in biological and chemical systems.

The structure contains several features conducive to such interactions:

Hydrogen Bonding: The hydroxyl (-OH) and the secondary amine (-NH-) groups can act as hydrogen bond donors, while the carbonyl (=O) oxygens and the nitrogen atom can act as hydrogen bond acceptors.

π-π Stacking: The extensive aromatic system of the anthraquinone core and the attached aniline (B41778) ring allows for significant π-π stacking interactions with other aromatic molecules.

Studies on anthraquinone and its derivatives have highlighted the competition and interplay between different types of intermolecular forces. mdpi.com For instance, the analysis of dimers of anthraquinone derivatives reveals the importance of not just hydrogen bonds but also electrostatic forces, such as dipole-dipole and quadrupole-quadrupole interactions, in the organization of molecules. mdpi.com The binding of similar quinone structures, like 1,4-naphthoquinone (B94277) derivatives, to large organic molecules such as Human Serum Albumin (HSA) has been investigated, showing that such interactions are crucial for their transport and bioavailability in biological systems. nih.gov

Supramolecular Chemistry Aspects

The combination of directed interactions like hydrogen bonding and less specific interactions like π-π stacking allows this compound to form well-defined, ordered structures known as supramolecular assemblies. The study of these assemblies is a key aspect of supramolecular chemistry.

The formation of dimers, as studied in related anthraquinone systems, is a fundamental example of supramolecular assembly. mdpi.com The specific geometry of these dimers is dictated by a fine balance of forces, including hydrogen bonding and electrostatic interactions, which can lead to different arrangements like head-to-tail or head-to-head packing. mdpi.com In the solid state, these intermolecular forces dictate the crystal packing, influencing the material's bulk properties. The principles of molecular recognition and self-assembly, driven by these non-covalent interactions, are central to understanding how molecules of this compound organize into larger, functional structures.

Viii. Mechanistic Investigations of Biological Activities

Interactions with Nucleic Acids

The ability of small molecules to interact with DNA is a cornerstone of many therapeutic strategies, particularly in oncology. The planar aromatic structure of anthraquinones makes them prime candidates for such interactions.

The primary proposed mechanism of action for 1-Anilino-4-hydroxyanthraquinone involves the inhibition of topoisomerase enzymes, which are critical for managing DNA topology during replication and transcription. While direct evidence for this compound is limited, the broader class of anthraquinone (B42736) derivatives is well-known for its ability to function as DNA intercalators. These planar molecules can insert themselves between the base pairs of the DNA double helix, leading to structural distortions that can impede the function of DNA-processing enzymes like topoisomerases. This intercalation can disrupt essential cellular processes and potentially trigger apoptosis in cancer cells. For instance, anthracenedione-based drugs are recognized for their cytotoxic effects, which stem from their interaction with DNA and subsequent inhibition of DNA replication and the function of topoisomerase II. nih.gov

The interference with topoisomerase function and DNA integrity often translates to a disruption of the cell cycle and an inhibition of DNA synthesis. Studies on structurally related 4-aryl-1-hydroxyanthraquinones have provided some insights into these effects. For example, 1-hydroxy-4-phenyl-anthraquinone was shown to induce cell cycle arrest in the sub-G1 phase in DU-145 prostate cancer cells at a concentration of 1.1 μM, an event likely linked to the induction of apoptosis. nih.gov Interestingly, some 4-aryl-substituted 1-hydroxyanthraquinones have also been observed to enhance DNA synthesis in SNB19 glioblastoma cell lines. nih.gov This suggests that the precise effect on DNA synthesis may be cell-type specific or dependent on the specific chemical structure of the aryl substituent. However, specific data on how this compound directly modulates DNA synthesis and perturbs the cell cycle remains to be fully elucidated.

G-quadruplexes are non-canonical secondary DNA structures found in guanine-rich regions of the genome, such as telomeres and oncogene promoters. These structures have emerged as attractive targets for anticancer drug design. Anthraquinone derivatives are recognized as inducers of telomere disruption and can activate apoptotic pathways in malignant cells. nih.gov Research has demonstrated that certain synthesized anthraquinone derivatives can interact with and stabilize the human telomeric G-quadruplex sequence. nih.gov For instance, biophysical studies have determined the binding affinities of two such derivatives, N-2DEA and N-1DEA, to be K_b_ = 4.8 × 10^6^ M^-1^ and K_b_ = 7.6 × 10^5^ M^-1^, respectively. nih.gov These interactions, characterized by external groove binding, lead to the thermal stabilization of the G-quadruplex structure. nih.gov While these findings highlight the potential of the anthraquinone scaffold to target G-quadruplexes, specific binding studies for this compound are not yet available.

Table 1: Binding Affinities of Anthraquinone Derivatives to Human Telomeric G-Quadruplex DNA

| Compound | Binding Affinity (K_b, M^-1^) |

| N-2DEA | 4.8 x 10^6 |

| N-1DEA | 7.6 x 10^5 |

Data sourced from biophysical and biochemical studies on synthesized anthraquinone derivatives. nih.gov

Enzyme and Receptor Target Modulation

Beyond direct nucleic acid interactions, this compound and its analogs have been investigated for their ability to modulate the activity of key enzymes and receptors involved in cellular signaling.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is often overexpressed or mutated in various cancers. nih.gov Consequently, it is a major target for anticancer drug development. nih.gov While direct inhibitory data for this compound on EGFR is scarce, extensive research on structurally similar 4-anilinoquinazoline (B1210976) and anilino-1,4-naphthoquinone derivatives has demonstrated potent EGFR tyrosine kinase inhibition. nih.gov These compounds act as competitive inhibitors at the ATP-binding site of the kinase domain. nih.gov Structure-activity relationship (SAR) studies have revealed that the 4-anilino-quinazoline scaffold is a privileged structure for EGFR inhibition, with substitutions on the aniline (B41778) ring significantly influencing potency. nih.gov For example, a series of 6-substituted-4-(3-bromophenylamino)quinazolines have been developed as potential irreversible inhibitors of EGFR. acs.org

Ectonucleoside triphosphate diphosphohydrolases (E-NTPDases) and the P2Y12 receptor are involved in purinergic signaling, which plays a role in various physiological processes, including platelet aggregation and inflammation. Anthraquinone derivatives have emerged as potent modulators of these targets.

Studies on a series of 1-amino-2-sulfoanthraquinone derivatives bearing a (p-phenylamino)anilino substitution at the 4-position have demonstrated high affinity for the P2Y12 receptor. capes.gov.brelsevierpure.comnih.govacs.org These compounds act as competitive antagonists. elsevierpure.comacs.org Notably, compounds with an additional acidic function on the aniline ring exhibit significant potency. capes.gov.brelsevierpure.comnih.gov For instance, 1-amino-4-[4-phenylamino-3-sulfophenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-0739) and 1-amino-4-[4-phenylamino-3-carboxyphenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-0702) display K_i_ values of 24.9 nM and 21.0 nM, respectively. elsevierpure.comnih.gov

In the context of E-NTPDases, anthraquinone derivatives have been identified as selective inhibitors of NTPDase2 and NTPDase3. frontiersin.orgnih.govnih.govresearchgate.net For example, 1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-16131) is a potent NTPDase2 inhibitor with an IC50 value of 539 nM. frontiersin.orgnih.govresearchgate.net Similarly, 1-amino-4-[3-(4,6-dichlorotriazin-2-ylamino)-4-sulfophenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-1011) and 1-amino-4-(3-carboxy-4-hydroxyphenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-2046) are potent inhibitors of NTPDase3, with IC50 values of 390 nM and 723 nM, respectively. frontiersin.orgnih.govresearchgate.net Kinetic studies have shown that the inhibition can be non-competitive or of a mixed type, depending on the specific derivative. frontiersin.orgnih.govresearchgate.net

Table 2: P2Y12 Receptor Affinity of Anilinoanthraquinone Derivatives

| Compound | K_i (nM) |

| PSB-0739 | 24.9 |

| PSB-0702 | 21.0 |

Data from radioligand binding assays on human blood platelet membranes. elsevierpure.comnih.gov

Table 3: Inhibitory Activity of Anthraquinone Derivatives against Human NTPDases

| Compound | Target | IC |

| PSB-16131 | NTPDase2 | 539 |

| PSB-2020 | NTPDase2 | 551 |

| PSB-1011 | NTPDase3 | 390 |

| PSB-2046 | NTPDase3 | 723 |

Data from malachite green assays on recombinant human NTPDases. frontiersin.orgnih.govresearchgate.net

Monoamine Oxidase Isoform Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters and are significant targets in the treatment of neurological disorders. While direct studies on this compound are limited, research into structurally related compounds, specifically 1,4-naphthoquinones, has revealed inhibitory activity against MAO enzymes. nih.gov

An investigation into fourteen structurally varied 1,4-naphthoquinones demonstrated their potential as human MAO inhibitors. nih.gov For instance, 2,3,6-trimethyl-1,4-naphthoquinone, isolated from cured tobacco leaves, was identified as a non-selective MAO inhibitor. nih.gov The study highlighted that the mode of inhibition by these compounds is competitive and reversible, as confirmed by dialysis experiments. nih.gov

Among the tested compounds, certain derivatives showed notable potency. Shikonin was found to inhibit both MAO-A and MAO-B isoforms, while 5,8-dihydroxy-1,4-naphthoquinone (B181067) emerged as the most potent inhibitor of MAO-B. nih.gov These findings suggest that the quinone scaffold, a core feature of this compound, is a viable pharmacophore for MAO inhibition.

Table 1: MAO Inhibitory Activity of Selected 1,4-Naphthoquinones Interactive table: Click on headers to sort.

| Compound | Target Isoform | IC₅₀ (µM) | Source |

|---|---|---|---|

| 5,8-dihydroxy-1,4-naphthoquinone | MAO-B | 0.860 | nih.gov |

| Shikonin | MAO-A | 1.50 | nih.gov |

Antimicrobial Action Mechanisms (e.g., against H. pylori, sulfate-reducing bacteria)

The anthraquinone chemical class, to which this compound belongs, is recognized for its broad-spectrum antibacterial activities. nih.gov Research has particularly noted the efficacy of certain anthraquinones against Helicobacter pylori, a bacterium linked to various gastric diseases. nih.gov While specific data against sulfate-reducing bacteria is not extensively detailed in the available literature, the mechanisms elucidated against H. pylori provide a strong framework for understanding the antimicrobial potential of this compound class.

General mechanisms of action for antimicrobial agents against H. pylori include the alteration of the bacterial cell's morphology, suppression of the critical urease enzyme activity, and the reduction of intracellular ATP levels, leading to energy depletion and cell death. nih.govmdpi.com

A primary mechanism by which anthraquinones exert their antimicrobial effect is through the disruption of essential bacterial metabolic pathways. nih.gov This interference can halt bacterial growth and proliferation. For example, the anthraquinone derivative emodin (B1671224) has been found to inhibit H. pylori by targeting the enzyme β-hydroxyacyl ACP dehydratase. nih.gov This enzyme is a vital component of the bacterial fatty acid synthesis pathway, and its inhibition effectively disrupts the production of essential membrane components. nih.gov